1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one physical and chemical properties
1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one physical and chemical properties
Executive Summary
As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently leverage pyrazolone derivatives for their exceptional reactivity and structural versatility. 1-Methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 31272-05-6)—also known as 1-methyl-3-isopropyl-2-pyrazolin-5-one—is a highly functionalized five-membered heterocycle. Its unique combination of an N1-methyl group and a C3-isopropyl group dictates its steric profile, tautomeric equilibrium, and downstream reactivity. This whitepaper provides an authoritative, mechanistic guide to its physicochemical properties, self-validating synthesis protocols, and advanced applications in drug discovery and materials science.
Structural Identity and Physicochemical Profile
The core scaffold of this compound is a 4,5-dihydro-1H-pyrazol-5-one ring. The N1 position is capped with a methyl group, which restricts certain tautomeric shifts and prevents N-alkylation side reactions during downstream functionalization. The C3 position features an isopropyl group, providing significant hydrophobic bulk that is critical for binding affinity in pharmaceutical applications.
Quantitative Data: Physicochemical Properties
To facilitate experimental design, the core physical and chemical parameters are summarized below, verified against standard industrial specifications .
| Property | Value / Description |
| Chemical Name | 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one |
| CAS Registry Number | 31272-05-6 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Melting Point | 111 – 115 °C |
| Storage Conditions | Room Temperature (RT), desiccated |
| InChI Key | XTUVMCCXEFVKEU-UHFFFAOYSA-N |
Tautomeric Dynamics: The Engine of Pyrazolone Reactivity
Understanding the reactivity of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one requires a deep dive into its tautomeric behavior. In solution, pyrazol-5-ones exist in a dynamic equilibrium between three primary forms: the CH-form , the OH-form , and the NH-form .
Because the N1 position is methylated in this specific molecule, the classical NH-form (where the proton resides on N1) is structurally precluded. Instead, the equilibrium is heavily biased toward the CH-form (protonation at C4) in non-polar solvents, and the OH-form (enolization to form an aromatic 1H-pyrazol-5-ol) in polar, protic solvents.
Mechanistic Insight: The acidic nature of the C4 methylene protons in the CH-form is the driving force behind the molecule's utility. Under basic conditions, deprotonation at C4 generates a highly reactive enolate, priming the molecule for electrophilic attack (e.g., Knoevenagel condensations or azo couplings).
Figure 1: Tautomeric equilibrium of 1-methyl-3-isopropyl-pyrazol-5-one derivatives.
Self-Validating Synthesis Protocol
The synthesis of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one relies on a modified Knorr pyrazole synthesis. This protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow to ensure high-fidelity results without requiring immediate, expensive spectroscopic analysis.
Reagents Required
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Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate): 10.0 mmol (1.0 eq)
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Methylhydrazine : 10.5 mmol (1.05 eq)
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Glacial Acetic Acid : 0.5 mL (Catalyst)
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Absolute Ethanol : 20 mL (Solvent)
Step-by-Step Methodology & Causality
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Initiation & Nucleophilic Attack: Dissolve 10.0 mmol of ethyl isobutyrylacetate in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Cool the system to 0 °C using an ice bath.
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Causality: Cooling minimizes the oxidative degradation of methylhydrazine and controls the highly exothermic initial nucleophilic attack, preventing the formation of unwanted bis-hydrazone byproducts.
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Hydrazine Addition: Add 10.5 mmol of methylhydrazine dropwise over 10 minutes with vigorous stirring.
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Causality: The more nucleophilic terminal nitrogen of methylhydrazine selectively attacks the highly electrophilic ketone carbonyl (over the ester carbonyl), forming an intermediate hydrazone.
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Acid-Catalyzed Cyclization: Add 0.5 mL of glacial acetic acid, remove the ice bath, and equip the flask with a reflux condenser. Heat to reflux (approx. 78 °C) for 4 to 6 hours.
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Causality: Acetic acid protonates the ester carbonyl, increasing its electrophilicity. This accelerates the intramolecular nucleophilic attack by the secondary amine of the hydrazone, driving the elimination of ethanol to close the pyrazolone ring.
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In-Process Validation (TLC): After 4 hours, spot the reaction mixture against the starting ester on a silica gel TLC plate (Eluent: 7:3 Hexane:Ethyl Acetate).
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Self-Validation: The complete disappearance of the starting ester spot and the emergence of a new, highly polar spot (the pyrazolone) confirms total conversion. If the ester remains, continue refluxing.
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Workup & Isolation: Cool the mixture to room temperature and concentrate it under reduced pressure. Resuspend the crude oil in 15 mL of ice-cold distilled water to precipitate the product. Filter under vacuum.
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Purification & Final Validation: Recrystallize the crude solid from a minimal amount of hot ethanol/water. Dry the crystals in a vacuum desiccator.
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Self-Validation: Record the melting point. A sharp, narrow melting point range at 111–115 °C acts as an immediate, definitive confirmation of product purity before proceeding to NMR characterization.
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Figure 2: Step-by-step synthesis workflow via Knorr-type condensation.
Downstream Applications: Sirtuin Inhibitors and Dyes
The true value of 1-methyl-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one lies in its downstream functionalization, primarily occurring at the hyper-reactive C4 position.
Pharmaceutical Development: Cambinol Analogues
Pyrazolone derivatives are extensively used to synthesize analogues of Cambinol, a potent inhibitor of SIRT1 and SIRT2 (NAD-dependent deacetylases implicated in B-cell lymphomas). By subjecting our target compound to a Knoevenagel condensation with 2-hydroxy-1-naphthaldehyde, researchers generate highly specific sirtuin inhibitors .
Mechanistic Causality: The C3-isopropyl group is not merely decorative; it provides critical hydrophobic bulk. When the synthesized analogue enters the SIRT1/SIRT2 active site, this isopropyl moiety anchors the molecule into a conserved hydrophobic pocket, significantly increasing binding affinity and target selectivity compared to simpler methyl-substituted variants.
Figure 3: Mechanism of action for pyrazolone-derived sirtuin inhibitors.
Materials Science: Pyrazolone Dyes
Beyond pharmaceuticals, this compound is a vital precursor for azo dyes. The C4 position readily undergoes electrophilic aromatic substitution-like coupling with diazonium salts. The resulting azo-pyrazolone dyes exhibit excellent photostability and vibrant color profiles, making them highly sought after in textile dyeing and optical recording media (e.g., DVD-R technologies) . The N1-methyl group prevents unwanted tautomeric shifts in the final dye, locking the chromophore into its most absorptive state.
References
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MDPI. "Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives." Molecules, 2020. URL:[Link]
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ACS Publications. "Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors." Journal of Medicinal Chemistry, 2014. URL:[Link]
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ResearchGate. "Synthesis of New Pyrazolone Dyes." Journal of Chemical Research, 2013. URL:[Link]
